molecular formula C56H106N2O27 B8006526 m-PEG24-Mal

m-PEG24-Mal

Cat. No. B8006526
M. Wt: 1239.4 g/mol
InChI Key: IRQWFNZIEAPTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG24-Mal is a PEG-based PROTAC linker . It is a methyl-terminated, polyethylene glycol compound activated with a maleimide group for covalent pegylation of sulfhydryls on proteins or assay surfaces .


Synthesis Analysis

This compound can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of this compound is 1239.44 and its formula is C56H106N2O27 .


Chemical Reactions Analysis

This compound is maleimide-activated for efficient PEGylation of sulfhydryl groups at pH 6.5-7.5 . The reaction of the maleimide group results in the formation of stable, irreversible thioether bonds .


Physical And Chemical Properties Analysis

This compound is a solid, white to off-white compound . It is hydrophilic and non-immunogenic .

Mechanism of Action

PROTACs, which can be synthesized using m-PEG24-Mal, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

M-PEG24-Mal should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated .

properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H106N2O27/c1-62-8-9-64-12-13-66-16-17-68-20-21-70-24-25-72-28-29-74-32-33-76-36-37-78-40-41-80-44-45-82-48-49-84-52-53-85-51-50-83-47-46-81-43-42-79-39-38-77-35-34-75-31-30-73-27-26-71-23-22-69-19-18-67-15-14-65-11-10-63-7-5-57-54(59)4-6-58-55(60)2-3-56(58)61/h2-3H,4-53H2,1H3,(H,57,59)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQWFNZIEAPTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H106N2O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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